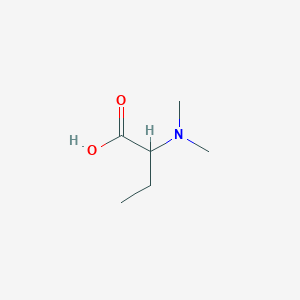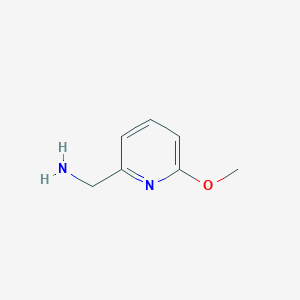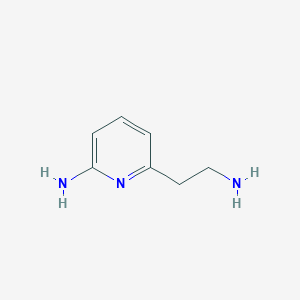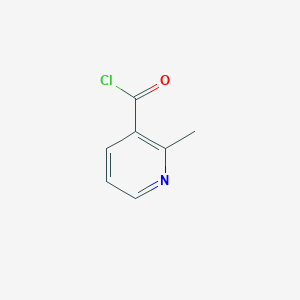
2-Methyl-8-hydroxyquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-8-hydroxyquinoline, also known as 8-Hydroxyquinaldine, is a chemical compound with the molecular formula C10H9NO . It is a derivative of quinoline with a methyl group at the 2nd position and a hydroxy group at the 8th position . This compound is also referred to by other names such as 2-Methyl-8-quinolinol, 2-Methyloxine, 8-Hydroxy-2-methylquinoline, and 2-methylquinolin-8-ol .
Synthesis Analysis
The synthesis of 2-Methyl-8-hydroxyquinoline has been achieved through various methods. For instance, a new zinc complex, [Zn(mq)2], (mq = 2-methyl-8-hydroxyquinoline) was prepared via an electrochemical route from the oxidation of zinc metal in the presence of 2-methyl-8-hydroxyquinoline in a fast and facile process . Similarly, a lead complex, [Pb(mq)2], was prepared via an electrochemical route from the oxidation of lead metal in the presence of 2-methyl-8-hydroxyquinoline .Molecular Structure Analysis
The molecular structure of 2-Methyl-8-hydroxyquinoline can be viewed as a 2D Mol file or as a computed 3D SD file . The molecular weight of this compound is 159.1846 .Chemical Reactions Analysis
While specific chemical reactions involving 2-Methyl-8-hydroxyquinoline are not detailed in the search results, it’s known that quinoxaline derivatives, which include 2-Methyl-8-hydroxyquinoline, have been used in various chemical reactions due to their rich and diverse biological activities .Safety And Hazards
Zukünftige Richtungen
Quinoxalines, including 2-Methyl-8-hydroxyquinoline, have diverse therapeutic uses and have become a crucial component in drugs used to treat various diseases. They are considered to have a great future in medicinal chemistry . They are also being studied for their potential applications in organic light-emitting diodes (OLEDs) due to their unique optical and electronic properties .
Eigenschaften
IUPAC Name |
3-methylquinoxalin-5-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-5-10-7-3-2-4-8(12)9(7)11-6/h2-5,12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERQSNVRWGQJNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C=CC=C(C2=N1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylquinoxalin-5-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-b]pyridin-1-amine](/img/structure/B68939.png)


![Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanimidate](/img/structure/B68944.png)
![2,3,6,7-Tetrahydrofuro[2,3-f][1]benzofuran-4-carbaldehyde](/img/structure/B68946.png)



![(5S,7R)-7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-ol](/img/structure/B68950.png)



